4-Bromo-5-(trifluoromethyl)pyridin-2-ol 4-Bromo-5-(trifluoromethyl)pyridin-2-ol
Brand Name: Vulcanchem
CAS No.: 1227494-05-4
VCID: VC2767178
InChI: InChI=1S/C6H3BrF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12)
SMILES: C1=C(C(=CNC1=O)C(F)(F)F)Br
Molecular Formula: C6H3BrF3NO
Molecular Weight: 241.99 g/mol

4-Bromo-5-(trifluoromethyl)pyridin-2-ol

CAS No.: 1227494-05-4

Cat. No.: VC2767178

Molecular Formula: C6H3BrF3NO

Molecular Weight: 241.99 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-(trifluoromethyl)pyridin-2-ol - 1227494-05-4

Specification

CAS No. 1227494-05-4
Molecular Formula C6H3BrF3NO
Molecular Weight 241.99 g/mol
IUPAC Name 4-bromo-5-(trifluoromethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C6H3BrF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12)
Standard InChI Key SDZLGVPGAFSPAM-UHFFFAOYSA-N
SMILES C1=C(C(=CNC1=O)C(F)(F)F)Br
Canonical SMILES C1=C(C(=CNC1=O)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

4-Bromo-5-(trifluoromethyl)pyridin-2-ol is a synthetic organic compound belonging to the pyridine family. The compound is characterized by the presence of both bromine and trifluoromethyl substituents on the pyridine ring, contributing to its unique reactivity profile and potential applications in various fields.

Table 1: Chemical Identity of 4-Bromo-5-(trifluoromethyl)pyridin-2-ol

ParameterInformation
CAS Number1227494-05-4
Molecular FormulaC₆H₃BrF₃NO
Molecular Weight241.99 g/mol
IUPAC Name4-bromo-5-(trifluoromethyl)-1H-pyridin-2-one
MDL NumberMFCD16610040
Standard InChIInChI=1S/C6H3BrF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12)
InChI KeySDZLGVPGAFSPAM-UHFFFAOYSA-N
SMILES NotationC1=C(C(=CNC1=O)C(F)(F)F)Br

The structural characteristics of this compound include a pyridine ring with specific substitution patterns that contribute to its chemical behavior and potential biological activities .

Structural Features

The compound features several key structural elements:

  • A pyridine ring core structure

  • A hydroxyl/oxo group at the 2-position

  • A bromine substituent at the 4-position

  • A trifluoromethyl (CF₃) group at the 5-position

The presence of the trifluoromethyl group is particularly significant as it enhances the compound's lipophilicity and metabolic stability, which are important considerations for pharmaceutical applications. The bromine atom at the 4-position provides a reactive site for potential chemical modifications, making this compound valuable as a building block in organic synthesis.

Physical and Chemical Properties

Physical State and Appearance

While specific information about the physical appearance of 4-Bromo-5-(trifluoromethyl)pyridin-2-ol is limited in the available literature, related fluorinated pyridines typically exist as crystalline solids at room temperature . The compound's physical properties are influenced by the presence of both the bromine atom and the trifluoromethyl group, which affect intermolecular interactions.

ConcentrationAmount of Compound
1 mM4.1324 mL for 1 mg, 20.662 mL for 5 mg, 41.324 mL for 10 mg
5 mM0.8265 mL for 1 mg, 4.1324 mL for 5 mg, 8.2648 mL for 10 mg
10 mM0.4132 mL for 1 mg, 2.0662 mL for 5 mg, 4.1324 mL for 10 mg

Regarding stability, it is recommended to store 4-Bromo-5-(trifluoromethyl)pyridin-2-ol at freezer temperatures (-20°C) . When stored at -80°C, stock solutions can be used within 6 months, while storage at -20°C limits the shelf life to approximately 1 month . To increase solubility during preparation, heating the compound to 37°C followed by ultrasonic bath treatment is recommended .

Synthesis and Production

Synthetic Routes

The synthesis of 4-Bromo-5-(trifluoromethyl)pyridin-2-ol typically involves multi-step organic reactions. The synthetic pathway generally includes:

  • Halogenation reactions to introduce the bromine atom at the 4-position

  • Trifluoromethylation processes to incorporate the CF₃ group at the 5-position

  • Functional group transformations to establish the 2-hydroxyl/oxo functionality

SupplierCatalog NumberAvailable QuantitiesPurityPrice Range (where available)
GlpBioGF26380Sample solution (25 μL, 10 mM)Not specifiedNot listed
VWR/Apollo ScientificPC535046-25MG25 mg95+%108 EUR
CymitQuimicaIN-DA009YAG50 mg, 100 mg, 250 mg, 1 gNot specified163.00-580.00 € (for 50-250 mg)
ChemUniverseP88368100 mg, 250 mg, 1 g95%$885.00-$3,533.00
CategoryInformation
Signal WordWarning
GHS PictogramGHS07 (Exclamation mark)
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing

Research Developments and Future Perspectives

Current Research Status

Research on 4-Bromo-5-(trifluoromethyl)pyridin-2-ol and related fluorinated pyridines continues to evolve, with interest in their potential applications in drug discovery and material science. The unique structural features of this compound, particularly the combination of bromine and trifluoromethyl substituents, provide opportunities for further investigation of structure-activity relationships in various biological contexts.

Future Directions

Several areas of potential future research on 4-Bromo-5-(trifluoromethyl)pyridin-2-ol can be identified:

  • Exploration of the compound's reactivity in diverse synthetic transformations to access novel molecular scaffolds

  • Investigation of biological activities through systematic screening against relevant targets

  • Development of structure-activity relationships through the synthesis and evaluation of analogs

  • Application in the design of functional materials that leverage the electronic properties of the fluorinated pyridine core

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